molecular formula C18H18N6O5S2 B1668816 Cefamandole CAS No. 34444-01-4

Cefamandole

Cat. No.: B1668816
CAS No.: 34444-01-4
M. Wt: 462.5 g/mol
InChI Key: OLVCFLKTBJRLHI-AXAPSJFSSA-N
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Biochemical Analysis

Biochemical Properties

Cefamandole plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This action results in the bactericidal effect of this compound. The compound interacts with various enzymes and proteins, including PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This disruption affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. Additionally, this compound’s impact on cellular metabolism includes the inhibition of enzymes involved in cell wall synthesis, ultimately leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the cross-linking of peptidoglycan chains, which is a critical step in bacterial cell wall synthesis . The inhibition of this process leads to the weakening and eventual rupture of the bacterial cell wall, causing cell lysis and death . This compound also releases free N-methylthiotetrazole (NMTT) as it is broken down in the body, which can cause hypoprothrombinemia and a reaction with ethanol similar to that produced by disulfiram .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade over time, affecting its efficacy . Long-term studies have shown that this compound can maintain its bactericidal activity for extended periods, but its stability may be influenced by factors such as temperature and pH . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including blood in the urine, diarrhea, nausea, upper abdominal pain, and vomiting . Threshold effects observed in animal studies indicate that this compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted unchanged in the urine . The metabolic pathways involve interactions with enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring of this compound, rendering it inactive . The presence of the N-methylthiotetrazole (NMTT) side chain in this compound also influences its metabolism and can lead to the release of free NMTT, which has anticoagulant effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream . It has a high protein binding rate of approximately 75%, which affects its distribution and bioavailability . The compound is primarily excreted through the kidneys, with most of the drug being eliminated unchanged in the urine . This renal excretion ensures that this compound reaches high concentrations in the urinary tract, making it effective against urinary tract infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting the synthesis of peptidoglycan and leading to cell lysis . This compound’s activity is influenced by its ability to reach and bind to these PBPs, which are essential for maintaining the structural integrity of the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefamandole involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone water solution. The acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, resulting in 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone to undergo a salification reaction with the acetone solution of organic acid sodium to prepare this compound nafate .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process is designed to ensure high product yield, high purity, and high reaction selectivity. The method is suitable for industrialized production as it does not require special equipment .

Chemical Reactions Analysis

Types of Reactions

Cefamandole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Cefamandole has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactions of cephalosporin antibiotics.

    Biology: Used to study the effects of antibiotics on bacterial cell walls and the mechanisms of bacterial resistance.

    Medicine: Used to treat various bacterial infections and to study the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics.

    Industry: Used in the development and production of new antibiotics and other pharmaceutical products

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVCFLKTBJRLHI-AXAPSJFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022750
Record name Cefamandole
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Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefamandole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

5.81e-01 g/L
Record name Cefamandole
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Mechanism of Action

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor.
Record name Cefamandole
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CAS No.

34444-01-4, 30034-03-8
Record name Cefamandole
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Record name Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAMANDOLE
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Record name Cefamandole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-184
Record name Cefamandole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cefamandole exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell lysis and death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound nafate (the pro-drug form) is C18H18N6O8S2. Its molecular weight is 514.5 g/mol. This compound, the active form, has a molecular formula of C16H16N6O5S2 and a molecular weight of 424.46 g/mol.

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have used techniques like UV spectrophotometry [], high-pressure liquid chromatography (HPLC) [], and mass spectrometry (MS) [] to characterize this compound and its impurities. []

Q4: How stable are reconstituted this compound nafate solutions?

A4: Studies using HPLC demonstrate that 2% solutions of this compound nafate in 0.9% sodium chloride injection and 5% dextrose injection remain stable for approximately five days at 24°C and 44 days at 5°C. []

Q5: Does this compound possess any catalytic properties?

A6: this compound itself does not exhibit catalytic properties. Its primary mechanism of action relies on binding to and inhibiting PBPs, rather than catalyzing a chemical reaction. []

Q6: Have computational methods been used to study this compound?

A6: While the provided abstracts do not detail specific computational studies on this compound, such methods could be employed to investigate its interactions with PBPs, predict potential metabolic pathways, or design novel derivatives with improved properties.

Q7: What are the challenges in formulating stable this compound nafate preparations?

A9: Hydrolysis of this compound nafate to this compound and formate is a primary concern in formulation. [] Factors like pH, temperature, and the presence of excipients can influence the rate of hydrolysis and impact the stability of the final product.

Q8: How is this compound absorbed and distributed in the body?

A10: this compound exhibits good tissue penetration, including into bone, [] heart tissue, [] and pericardial fluid. [] Following intramuscular administration, it is rapidly absorbed and achieves peak serum concentrations within 1 hour. []

Q9: How is this compound metabolized and eliminated?

A11: this compound is primarily eliminated unchanged in the urine. [] Studies in dialysis patients indicate that renal clearance is a significant route of elimination. []

Q10: Does renal impairment affect this compound pharmacokinetics?

A12: Yes, impaired renal function prolongs the elimination half-life of this compound. [] Dosage adjustments may be required in patients with renal insufficiency to avoid drug accumulation.

Q11: What is the efficacy of this compound against Haemophilus influenzae infections?

A13: While this compound demonstrates in vitro activity against H. influenzae, including ampicillin-resistant strains, [] clinical studies suggest it may not be a reliable treatment option for meningitis caused by this bacterium. []

Q12: Has this compound been evaluated in animal models of infection?

A14: Yes, this compound has been studied in various animal models, including experimental endocarditis caused by enterococcus [] and MRSA. [] These studies provide insights into its efficacy, optimal dosing strategies, and potential limitations.

Q13: What are the known mechanisms of resistance to this compound?

A15: A major mechanism of resistance is the production of beta-lactamases by bacteria, particularly inducible beta-lactamases. [] These enzymes can hydrolyze this compound, rendering it ineffective. [, ] Another mechanism involves alterations in PBPs, reducing the binding affinity of this compound. []

Q14: Is there cross-resistance between this compound and other antibiotics?

A16: Cross-resistance can occur between this compound and other beta-lactam antibiotics, especially those susceptible to hydrolysis by similar beta-lactamases. [] Notably, bacteria resistant to cephalothin may exhibit inducible resistance to this compound. []

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